Lys-Glu-Glu-Ala-Glu

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

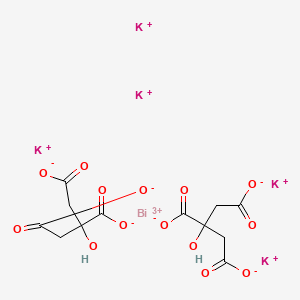

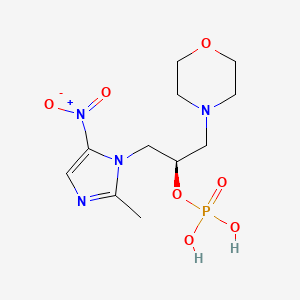

“Lys-Glu-Glu-Ala-Glu” is a peptide consisting of five amino acids: Lysine, Glutamic Acid, Glutamic Acid, Alanine, and Glutamic Acid . It is also known as a fragment of the [Lys23]-Thymosin α1 .

Synthesis Analysis

The synthesis of such peptides typically involves the formation of peptide bonds between the constituent amino acids . The process requires careful control to ensure the correct sequence of amino acids. The taste of this peptide is reported to consist of three fragments: Lys-Gly as a salty/umami taste, Asp-Glu-Glu as a sour taste, and Ser-Leu-Ala as a bitter taste .Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the configuration of its peptide bonds. The primary structure of “Lys-Glu-Glu-Ala-Glu” was determined using methods like the Edman degradation method for N-terminus sequencing and carboxypeptidase A (Cpase A) and triazination methods for C-terminus sequencing .Chemical Reactions Analysis

Peptides like “Lys-Glu-Glu-Ala-Glu” can undergo various chemical reactions, particularly those involving the peptide bonds that link the amino acids together. For example, they can be hydrolyzed to break the peptide bonds, releasing the constituent amino acids .Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by its molecular structure and the nature of its constituent amino acids. For example, the peptide “Lys-Glu-Glu-Ala-Glu” has an empirical formula of C24H40N6O12 and a molecular weight of 604.61 .科学的研究の応用

A study by Zhang et al. (1993) on a similar peptide [(Ala-Glu-Ala-Glu-Ala-Lys-Ala-Lys)2] demonstrated its ability to form stable macroscopic membranes, potentially useful in biomaterials and origin-of-life research (Zhang, Holmes, Lockshin, & Rich, 1993).

Research by Karim & Smith (2016) involving Glu and Lys in a D-glucose amino acid model system provided insights into the formation of 4(5)-methylimidazole, a compound with implications in food processing and potential carcinogenic effects (Karim & Smith, 2016).

Kuznik et al. (2011) explored the effects of peptides containing Lys, Glu, Asp, and Gly on thyroid morphology and hormonal activity in birds. Their findings indicated these peptides could prevent atrophic changes in the thyroid gland and aid in restoring thyroid functions (Kuznik, Pateiuk, Rusaeva, Baranchugova, & Obydenko, 2011).

A study by Kagan et al. (1984) on the interaction of lysyl oxidase with various peptides, including those containing Ala, Lys, and Glu, provided insights into the enzyme's substrate specificity, which has implications for understanding the cross-linking of elastin and collagen (Kagan, Williams, Williamson, & Anderson, 1984).

Goren et al. (1977) studied the polymer Poly(Lys-Ala-Glu) and found that it was optically pure and had specific ionizable groups, which could have potential applications in biopolymer research (Goren, Fletcher, & Epand, 1977).

作用機序

The mechanism of action of a peptide like “Lys-Glu-Glu-Ala-Glu” can vary depending on its function. For example, it has been suggested that the umami taste of the “delicious peptide” and its derivatives is exhibited as the result of a stimulatory transmission between ionic groups (the cation and anion) and the surface of the cell membrane on the tongue .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)/t12-,13-,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJLTZQPTPRSOX-QXKUPLGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40N6O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lys-Glu-Glu-Ala-Glu | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[{[10,10-Dihydroxy-2,6-diimino-9-(sulfooxy)octahydro-1H,8H-pyrrolo[1,2-c]purin-4-yl]methoxy}(hydroxy)methylidene]sulfamic acid](/img/structure/B1139283.png)